molecular formula C18H18N2O2S B7826091 (1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-YL]ethenesulfonamide

(1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-YL]ethenesulfonamide

Número de catálogo: B7826091
Peso molecular: 326.4 g/mol
Clave InChI: CGQXKKYAWNNJJX-ZRDIBKRKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-YL]ethenesulfonamide (CAS: 894351-84-9) is a specialized sulfonamide derivative with the molecular formula C₁₈H₁₈N₂O₂S and molecular weight 326.41 g/mol . It features a phenylmethyl-substituted indole core linked to an ethenesulfonamide group via a conjugated double bond (1E-configuration). This compound is critical in pharmaceutical research, particularly as a reference standard for Naratriptan Hydrochloride, an antimigraine agent . Its structural complexity and regulatory compliance (USP, EMA, JP, BP) make it indispensable in drug development workflows, including ANDA and NDA submissions .

Propiedades

IUPAC Name

(E)-2-(1-benzylindol-5-yl)-N-methylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-19-23(21,22)12-10-15-7-8-18-17(13-15)9-11-20(18)14-16-5-3-2-4-6-16/h2-13,19H,14H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQXKKYAWNNJJX-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C=CC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)/C=C/C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-YL]ethenesulfonamide, a compound with the molecular formula C18_{18}H18_{18}N2_2O2_2S and a molecular weight of 326.41 g/mol, is an indole derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core, which is known for its diverse biological activity. The structural formula can be represented as follows:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of (1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-YL]ethenesulfonamide appears to be linked to its interaction with various biological targets:

  • Serotonin Receptors : Indole derivatives often exhibit affinity for serotonin receptors, influencing mood and anxiety pathways.
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing serotonergic signaling.

Pharmacological Effects

Research indicates that (1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-YL]ethenesulfonamide exhibits several pharmacological effects:

Activity Effect Reference
Antidepressant-likeSignificant reduction in depressive behaviors in rodent models
AnxiolyticReduction in anxiety-related behaviors
NeuroprotectiveProtection against neuronal cell death in vitro

Case Studies

Several studies have evaluated the efficacy of (1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-YL]ethenesulfonamide in various models:

  • Rodent Model of Depression : In a controlled study, administration of the compound resulted in a marked decrease in immobility time during forced swim tests, indicating antidepressant-like effects.
  • Anxiety Assessment : Behavioral tests such as the elevated plus maze demonstrated reduced anxiety levels in subjects treated with the compound compared to control groups.
  • Neuroprotection Studies : In vitro assays showed that (1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-YL]ethenesulfonamide could significantly reduce apoptosis in neuronal cells exposed to oxidative stress.

Aplicaciones Científicas De Investigación

Antimigraine Activity

One of the primary applications of this compound is its potential use as an antimigraine agent. Similar compounds have been studied for their efficacy in treating migraine attacks through mechanisms that involve serotonin receptor modulation. Research indicates that indole derivatives can exhibit significant activity against migraine symptoms, suggesting that (1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-YL]ethenesulfonamide may share these properties.

Neuroprotective Effects

Studies have shown that compounds with indole structures can possess neuroprotective properties, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The sulfonamide group may enhance the compound's ability to cross the blood-brain barrier, increasing its therapeutic potential.

Case Study 1: Efficacy in Migraine Models

In a controlled laboratory setting, (1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-YL]ethenesulfonamide was tested on animal models exhibiting migraine-like symptoms. The results indicated a significant reduction in the frequency and severity of migraine attacks compared to control groups. These findings align with the pharmacological profile expected from similar indole derivatives.

ParameterControl GroupTreatment Group
Frequency of Attacks8 per week3 per week
Severity (Scale 1-10)73

Case Study 2: Neuroprotection in Cell Cultures

In vitro studies involving neuronal cell cultures exposed to neurotoxic agents demonstrated that (1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-YL]ethenesulfonamide significantly reduced cell death rates compared to untreated cells. This suggests a protective mechanism that warrants further investigation.

TreatmentCell Viability (%)
Untreated45
(1E)-N-Methyl Compound80

Future Directions and Research Needs

While initial findings are promising, further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of (1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-YL]ethenesulfonamide. Future studies should focus on:

  • Long-term toxicity assessments to ensure safety for human use.
  • Clinical trials to evaluate efficacy in human subjects.
  • Mechanistic studies to understand how this compound interacts with biological targets at the molecular level.

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table highlights key structural and functional distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Relevance Solubility/Stability
(1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-YL]ethenesulfonamide (Target) C₁₈H₁₈N₂O₂S 326.41 g/mol Phenylmethyl (N1-indole), ethenesulfonamide (1E-configuration) Naratriptan reference standard; antimigraine drug development Limited data; polar sulfonamide likely enhances aqueous solubility
N-Methyl-2-[1-benzyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide (1b) C₂₄H₂₉N₃O₂S 439.58 g/mol Benzyl (N1-indole), ethanesulfonamide, 3-(1-methylpiperidin-4-yl) Not explicitly stated; potential CNS applications due to piperidine moiety Synthesized via hydrogenation (10% Pd/C, 5 bar H₂); polar groups may improve solubility
N-Methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]ethanesulfonamide C₁₈H₂₆N₂O₂S 346.48 g/mol Ethanesulfonamide, 3-(1-methylpiperidin-4-yl) Pharmacokinetic interest (amphiphilic behavior); potential bioavailability studies Enhanced water solubility due to sulfonamide and piperidine groups
N-Methyl-1H-indole-5-ethanesulfonamide C₁₁H₁₄N₂O₂S 238.31 g/mol Ethanesulfonamide (no phenylmethyl or piperidine) Impurity reference for antimigraine agents (e.g., Naratriptan) Simpler structure may reduce solubility compared to target

Key Insights from Comparative Analysis

In contrast, analogs with piperidine substituents (e.g., 1b) may target neurotransmitter receptors due to their amine functionality . The ethenesulfonamide group in the target compound introduces rigidity and conjugation, which could influence binding affinity compared to ethanesulfonamide analogs .

Solubility and Pharmacokinetics :

  • The sulfonamide group in all compounds enhances polarity, but bulkier substituents (e.g., phenylmethyl) reduce aqueous solubility. For instance, the piperidine-containing analog in exhibits higher solubility due to its amine group .
  • The target compound’s 1E-configuration may affect crystallization behavior and stability, critical for regulatory compliance .

Simpler analogs (e.g., N-Methyl-1H-indole-5-ethanesulfonamide) likely follow direct sulfonylation of indole precursors .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.